(2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Formation of the Prop-2-enamide Moiety: This involves the reaction of acrylonitrile with ethylamine under controlled conditions to form the prop-2-enamide moiety.
Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the phenoxy and pyrido[1,2-a]pyrimidin-4-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with suitable leaving groups in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-ethyl-3-[2-(3-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-N-ethyl-3-[2-(3-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-N-ethyl-3-[2-(3-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenoxy group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H18N4O3/c1-3-23-19(26)15(13-22)12-17-20(28-16-8-6-7-14(2)11-16)24-18-9-4-5-10-25(18)21(17)27/h4-12H,3H2,1-2H3,(H,23,26)/b15-12+ |
InChI Key |
HFOJIGYFGOWCLL-NTCAYCPXSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)C#N |
Origin of Product |
United States |
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